1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine class, featuring a fused bicyclic scaffold. The 4-chlorophenyl substituent at position 1 and the 3,4-dimethoxybenzenesulfonyl group at position 2 contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-19-10-9-17(14-20(19)28-2)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASXMJVKVUNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Key Differences :
- Substituent positions: 2,5-dimethoxy vs. 3,4-dimethoxy on the benzenesulfonyl group.
- Additional methoxy group on the phenyl ring at position 1.
- Impact :
Compound B : 3-(4-Chlorophenyl)-1-[2-[1-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-oxoethyl]-1-propylurea
- Key Differences :
- Urea linkage replaces the sulfonyl group.
- Propyl chain and 2-methoxyphenyl substituent alter electronic properties.
- Impact :
Compound C : 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Key Differences :
- Trifluoromethyl group instead of sulfonyl and chlorophenyl.
Pharmacological and Receptor Affinity Comparisons
Piperazinylimidazo[1,2-a]pyrazines (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine)
- Structural Divergence :
- Imidazole ring fused with pyrazine (vs. pyrrole in the target compound).
- Pharmacological Data :
Pyrazole Derivatives (e.g., 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole)
- Key Differences: Pyrazole core vs. pyrrolo-pyrazine. Dichlorophenyl substituent vs. monochlorophenyl.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
Table 2: Pharmacological Activity
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